![molecular formula C9H7N5O2S B14143904 2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide is a chemical compound with a complex structure that includes cyano, nitro, and thioacetamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide typically involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thioacetamides.
Applications De Recherche Scientifique
2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3-(2-nitro-phenyl)-acrylic acid
- 2-Cyano-3-(4-nitro-phenyl)-acrylamide
- 2-Cyano-3-(5-(4-nitro-phenyl)-furan-2-yl)-acrylic acid methyl ester
Uniqueness
2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide is unique due to its combination of cyano, nitro, and thioacetamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H7N5O2S |
|---|---|
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
(1Z)-2-amino-N-(2-nitroanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-7(9(11)17)13-12-6-3-1-2-4-8(6)14(15)16/h1-4,12H,(H2,11,17)/b13-7- |
Clé InChI |
JQQOOMBCCJYPAQ-QPEQYQDCSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N/N=C(/C#N)\C(=S)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NN=C(C#N)C(=S)N)[N+](=O)[O-] |
Solubilité |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
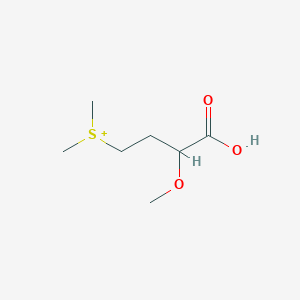
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
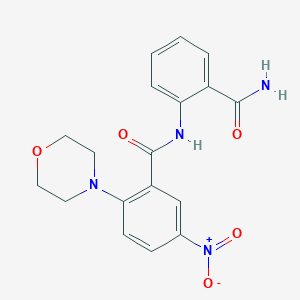
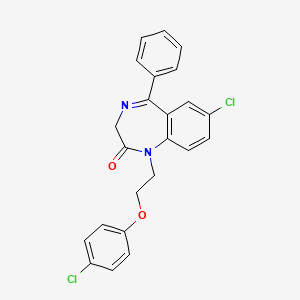
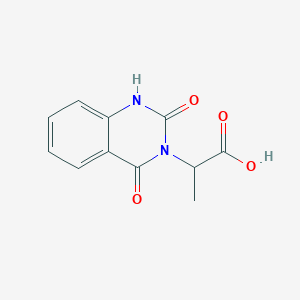

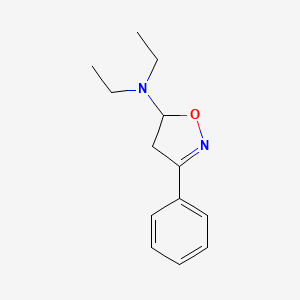

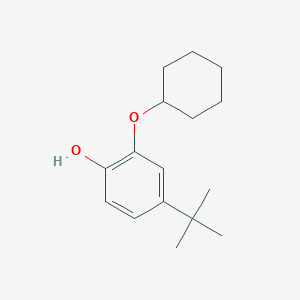
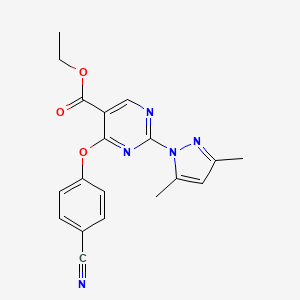
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)

